5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester
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Overview
Description
5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is a boronic ester compound with the molecular formula C14H22BNO4 and a molecular weight of 279.14 g/mol . This compound is known for its versatile nature and is widely used in organic synthesis due to its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 5-(Dimethoxymethyl)pyridine-2-boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different boronic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various boronic acids, boronic esters, and other functionalized derivatives that are useful in further synthetic applications .
Scientific Research Applications
5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is unique due to its specific structure, which allows for selective reactions and high functional group tolerance. Its versatility in forming stable complexes and participating in various chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-(dimethoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-7-10(9-16-11)12(17-5)18-6/h7-9,12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJWFYNJBLXZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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